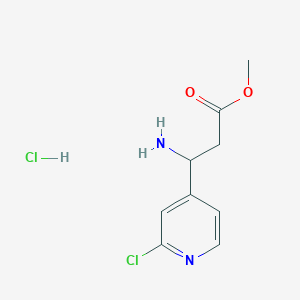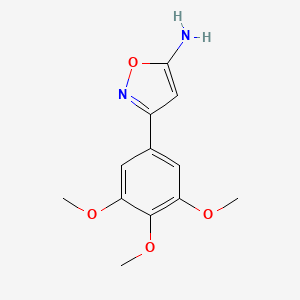
Citric acid (trilithium salt tetrahydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citric acid (trilithium salt tetrahydrate), also known as trilithium citrate tetrahydrate, is a chemical compound with the molecular formula C6H5Li3O7·4H2O. It is a lithium salt of citric acid and is commonly used in various scientific and industrial applications. This compound is known for its role in pharmaceutical formulations, construction materials, and as a reagent in high-performance liquid chromatography (HPLC) for the quantification of amino acids .
準備方法
Synthetic Routes and Reaction Conditions: Citric acid (trilithium salt tetrahydrate) can be synthesized by reacting citric acid with lithium hydroxide in an aqueous solution. The reaction typically involves the following steps:
- Dissolve citric acid in water.
- Gradually add lithium hydroxide to the solution while stirring.
- Allow the reaction to proceed at room temperature until the pH stabilizes.
- Evaporate the water to obtain the trilithium citrate tetrahydrate crystals.
Industrial Production Methods: Industrial production of citric acid (trilithium salt tetrahydrate) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
化学反応の分析
Types of Reactions: Citric acid (trilithium salt tetrahydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium chloride, potassium chloride.
Major Products Formed:
Oxidation: Formation of oxalic acid and acetic acid.
Reduction: Formation of citric acid derivatives.
Substitution: Formation of sodium citrate, potassium citrate
科学的研究の応用
Citric acid (trilithium salt tetrahydrate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in HPLC for amino acid quantification.
Biology: Studied for its effects on metabolic pathways and signaling in cells.
Medicine: Investigated for its potential therapeutic effects in psychiatric disorders and as a weight loss agent.
Industry: Utilized in the production of construction materials and as a stabilizer in various formulations .
作用機序
The mechanism of action of citric acid (trilithium salt tetrahydrate) involves its interaction with various molecular targets and pathways:
Inhibition of ATP Citrate Lyase: This enzyme is crucial in the metabolic pathway that converts citrate to acetyl-CoA, a key molecule in lipid synthesis. By inhibiting this enzyme, the compound can reduce lipid synthesis and promote weight loss.
Antioxidant and Anti-inflammatory Effects: It exhibits antioxidation and anti-inflammation properties, which can be beneficial in treating various conditions.
Inhibition of Hypoxia-Inducible Factor (HIF): This inhibition can prevent the formation of kidney stones and has potential anti-tumor effects
類似化合物との比較
Citric acid (trilithium salt tetrahydrate) can be compared with other similar compounds such as:
Sodium Citrate: Used as an anticoagulant and in food preservation.
Potassium Citrate: Used to treat kidney stones and as a dietary supplement.
Calcium Citrate: Commonly used as a calcium supplement.
Uniqueness:
Lithium Content: The presence of lithium ions makes it unique compared to other citrate salts. Lithium has specific therapeutic effects, particularly in psychiatric treatments.
Applications: Its use in HPLC for amino acid quantification and its potential therapeutic effects in weight loss and psychiatric disorders set it apart from other citrate salts .
特性
分子式 |
C6H13Li3O11 |
|---|---|
分子量 |
282.1 g/mol |
IUPAC名 |
trilithium;2-hydroxypropane-1,2,3-tricarboxylate;tetrahydrate |
InChI |
InChI=1S/C6H8O7.3Li.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;4*1H2/q;3*+1;;;;/p-3 |
InChIキー |
HXGWMCJZLNWEBC-UHFFFAOYSA-K |
正規SMILES |
[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
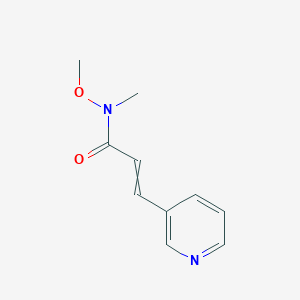
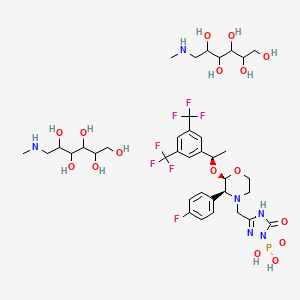
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)

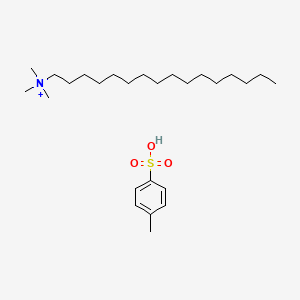
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
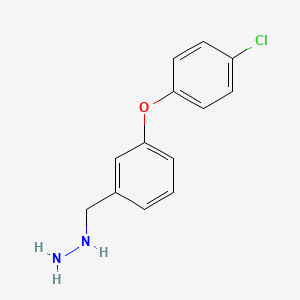
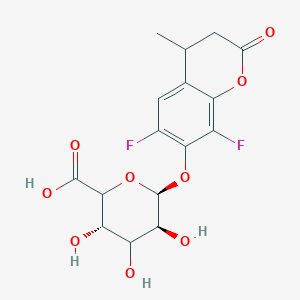
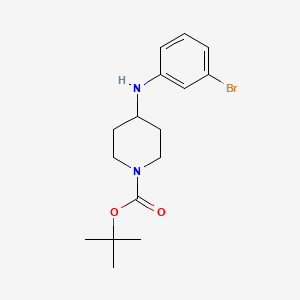

![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)
